Desacetoxycephalosporin c

Description

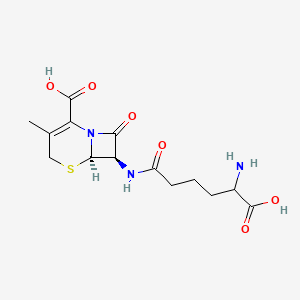

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O6S |

|---|---|

Molecular Weight |

357.38 g/mol |

IUPAC Name |

(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1 |

InChI Key |

NNQIJOYQWYKBOW-XTOKZYMASA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

Synonyms |

deacetoxycephalosporin C deacetoxycephalosporin C, (6R-(6alpha,7beta))-isomer deacetoxycephalosporin C, disodium salt deacetoxycephalosporin C, monosodium salt desacetoxycephalosporin C |

Origin of Product |

United States |

Biosynthetic Pathways of Desacetoxycephalosporin C

Precursor Amino Acid Metabolism and Integration

L-α-Aminoadipic Acid (L-α-AAA) Origin and Channeling

L-α-aminoadipic acid is a non-proteinogenic amino acid that serves as a crucial starting block. ruhr-uni-bochum.de In fungi such as Acremonium chrysogenum, a primary producer of cephalosporins, L-α-AAA is an intermediate in the L-lysine biosynthesis pathway. ruhr-uni-bochum.de This pathway commences with the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate, which then undergoes a series of reactions including isomerization, oxidative decarboxylation, and amination to yield L-α-AAA. ruhr-uni-bochum.de

The metabolic fate of L-α-AAA represents a significant branch point. It can either proceed towards lysine (B10760008) synthesis, catalyzed by α-aminoadipate reductase, or be channeled into the cephalosporin (B10832234) pathway. ruhr-uni-bochum.de Studies have shown that in high-yielding cephalosporin strains, the activity of α-aminoadipate reductase is lower, suggesting a preferential direction of L-α-AAA towards antibiotic production. ruhr-uni-bochum.de Research has confirmed that L-α-aminoadipic acid is a direct precursor to the δ-(D-α-aminoadipoyl) side chain of both penicillin N and cephalosporin C. nih.govnih.gov Experiments using radiolabeled L-α-amino[14C]adipic acid demonstrated its incorporation into these antibiotics. nih.govnih.gov

L-Cysteine and L-Valine Incorporation

L-cysteine and L-valine are ubiquitous proteinogenic amino acids that are also essential building blocks for desacetoxycephalosporin C. ruhr-uni-bochum.de L-valine's biosynthetic pathway is closely linked to that of leucine (B10760876), starting from pyruvate. ruhr-uni-bochum.de The availability of L-valine is a critical factor for the initiation of the first committed step in the pathway. ruhr-uni-bochum.de

L-cysteine provides the sulfur atom for the bicyclic ring structure of cephalosporins. In A. chrysogenum, L-cysteine is preferentially synthesized via the reverse transsulfuration pathway for optimal cephalosporin C production. ruhr-uni-bochum.de Both L-cysteine and L-valine are directly incorporated into the growing peptide chain. researchgate.netnih.gov

Early Pathway Steps Leading to Penicillin N

The assembly of the three precursor amino acids and their subsequent transformation into penicillin N involves a trio of dedicated enzymes that execute highly specific reactions.

ACV Tripeptide Formation by ACV Synthetase (ACVS)

The first committed step in the biosynthesis of all penicillin and cephalosporin antibiotics is the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV). acs.orgnews-medical.net This complex reaction is catalyzed by a single, large multifunctional enzyme known as ACV synthetase (ACVS). acs.orgtandfonline.comacs.org

ACVS functions as a non-ribosomal peptide synthetase (NRPS). portlandpress.com The synthesis process involves the activation of each of the three amino acids as aminoacyl-adenylates at the expense of ATP. acs.orgportlandpress.com The activated amino acids are then transferred to the enzyme and are proposed to be held via thioester linkages. portlandpress.com A notable feature of this step is the epimerization of the L-valine residue to its D-isoform, which is incorporated into the final tripeptide. acs.orgtandfonline.com The synthesis is thought to proceed in a C-terminal to N-terminal direction. portlandpress.com

| Enzyme | Substrates | Product | Cofactors | Organism Example |

| ACV Synthetase (ACVS) | L-α-Aminoadipic acid, L-Cysteine, L-Valine | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV) | ATP, Mg2+ | Acremonium chrysogenum |

Oxidative Cyclization to Isopenicillin N by Isopenicillin N Synthase (IPNS)

The newly formed linear tripeptide, LLD-ACV, undergoes a crucial transformation catalyzed by isopenicillin N synthase (IPNS), also known as ACV cyclase. nih.govwikipedia.orguniprot.org This non-heme iron-dependent enzyme facilitates an oxidative cyclization of the LLD-ACV substrate. nih.govwikipedia.orgproteopedia.org The reaction involves the removal of four hydrogen atoms and the formation of two new covalent bonds: the β-lactam ring and the thiazolidine (B150603) ring. news-medical.netgenome.jp This remarkable enzymatic step results in the formation of the bicyclic compound, isopenicillin N, which is the first intermediate in the pathway to possess antibiotic activity. news-medical.netnih.gov The reaction requires molecular oxygen and a ferrous iron cofactor. proteopedia.orgebi.ac.uk

| Enzyme | Substrate | Product | Key Features |

| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV) | Isopenicillin N | Non-heme iron enzyme; Catalyzes formation of β-lactam and thiazolidine rings. nih.govwikipedia.orgproteopedia.orgebi.ac.uk |

Isopenicillin N Epimerization to Penicillin N by Isopenicillin N Epimerase (IPNE)

The final step in this early part of the pathway is the epimerization of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration, yielding penicillin N. wikipedia.orgqmul.ac.uk This reaction is catalyzed by isopenicillin N epimerase (IPNE). wikipedia.orgtandfonline.com Penicillin N is a crucial intermediate, as it, and not isopenicillin N, serves as the substrate for the subsequent ring expansion enzyme that leads to the cephalosporin nucleus. pnas.orgasm.org

In fungi like Acremonium chrysogenum, this epimerization is a complex process that has been found to require the concerted action of two proteins encoded by the cefD1 and cefD2 genes. nih.gov Disruption of these genes leads to the accumulation of isopenicillin N and a halt in cephalosporin C production. nih.gov In contrast, in bacteria such as Streptomyces clavuligerus, the epimerase is a single enzyme that utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor. qmul.ac.uktandfonline.com

| Enzyme/System | Substrate | Product | Cofactor (in bacteria) |

| Isopenicillin N Epimerase (IPNE) | Isopenicillin N | Penicillin N | Pyridoxal phosphate qmul.ac.uktandfonline.com |

The Critical Ring Expansion Step to this compound

The formation of this compound is a committed step in the biosynthesis of cephalosporins, marking the divergence from the penicillin pathway. ebi.ac.uk This reaction is a fascinating example of biological oxidation, creating the characteristic cephem nucleus of cephalosporins.

Conversion of Penicillin N to this compound

Penicillin N + 2-oxoglutarate + O₂ → this compound + Succinate (B1194679) + CO₂ + H₂O wikipedia.org

Enzymatic Catalysis by this compound Synthetase (DAOCS)

The enzyme responsible for catalyzing the ring expansion of Penicillin N to this compound is this compound Synthetase (DAOCS), also known as expandase. google.comnih.gov

DAOCS belongs to the family of non-heme iron(II) and 2-oxoglutarate (2OG) dependent oxygenases. nih.govacs.org These enzymes utilize a ferrous iron center and 2-oxoglutarate as a co-substrate to activate molecular oxygen for various oxidative transformations. nih.gov The catalytic activity of DAOCS is dependent on the presence of Fe²⁺ ions and is stimulated by reducing agents like ascorbate (B8700270) and dithiothreitol (B142953) (DTT). nih.govnih.govportlandpress.com Interestingly, while some initial studies suggested a requirement for ATP, further purification and characterization of the enzyme from Streptomyces clavuligerus and Streptomyces lactamdurans revealed that ATP is not a necessary cofactor. nih.govmicrobiologyresearch.org The enzyme is, however, strongly inhibited by other divalent cations such as Cu²⁺, Co²⁺, and Zn²⁺. nih.govmicrobiologyresearch.org

The catalytic mechanism of DAOCS is proposed to proceed through the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate. acs.org The consensus mechanism involves the binding of 2-oxoglutarate and the substrate, Penicillin N, to the enzyme-Fe(II) complex. acs.orgnih.gov This ternary complex then reacts with dioxygen, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, and the formation of the ferryl species. acs.org This powerful oxidizing agent then abstracts a hydrogen atom from the C-3 methyl group of Penicillin N, initiating a series of radical-mediated reactions that culminate in the ring expansion to form this compound. ebi.ac.ukrsc.org

The structure of DAOCS has been extensively studied, revealing a "jelly-roll" β-barrel fold, which is a common structural motif in this enzyme superfamily. ebi.ac.ukgoogle.com The active site contains a conserved facial triad (B1167595) of two histidine residues and one aspartate or glutamate (B1630785) residue that coordinates the catalytic iron atom. ebi.ac.uk

The substrate specificity of DAOCS is generally high for its natural substrate, Penicillin N. nih.govmicrobiologyresearch.org However, research has shown that DAOCS from different microbial sources can exhibit varied catalytic activities and substrate specificities towards other penicillin analogues. nih.gov For instance, DAOCS from Streptomyces clavuligerus has been shown to be more active than other isozymes. nih.gov Furthermore, through protein engineering and site-directed mutagenesis, the substrate specificity of DAOCS has been altered to accept "unnatural" substrates like Penicillin G, which is of significant industrial interest. nih.govnih.govasm.org

Below are interactive data tables summarizing key findings related to the enzymatic catalysis by DAOCS.

Table 1: Kinetic Parameters of Deacetoxycephalosporin C Synthase (DAOCS) from Streptomyces lactamdurans

| Substrate/Cofactor | Apparent Km (µM) |

|---|---|

| Penicillin N | 52 |

| 2-Oxoglutarate | 3 |

| Fe²⁺ | 71 |

Data sourced from a study on purified DAOCS from Streptomyces lactamdurans. microbiologyresearch.org

Table 2: Comparison of Kinetic Parameters of Recombinant and Native DAOCS from Streptomyces clavuligerus

| Substrate/Cofactor | Recombinant DAOCS Km (µM) | Native DAOCS Ka for Fe²⁺ (µM) |

|---|---|---|

| Penicillin N | 29 | |

| α-Ketoglutarate | 18 | |

| Fe²⁺ | 8 |

This table presents the Michaelis-Menten constants (Km) for the substrates of the recombinant enzyme and the activation constant (Ka) for the iron cofactor of the native enzyme. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DAOC |

| Penicillin N | |

| 2-Oxoglutarate | 2OG |

| Dithiothreitol | DTT |

| Penicillin G | |

| Deacetylcephalosporin C | DAC |

| Isopenicillin N | |

| 6-Aminopenicillanic acid |

Enzymology of Desacetoxycephalosporin C Formation and Downstream Transformations

Desacetoxycephalosporin C Synthetase (DAOCS) / Expandase

This compound synthase, commonly known as DAOCS or expandase, is a pivotal enzyme in the biosynthesis of cephalosporins. nih.gov It catalyzes the oxidative ring expansion of penicillin N, converting the five-membered thiazolidine (B150603) ring into the six-membered dihydrothiazine ring characteristic of cephalosporins, thereby forming this compound. nih.govruhr-uni-bochum.de

Enzyme Origin and Distribution in Fungi and Bacteria

DAOCS has been identified and its corresponding gene cloned from various microorganisms. In the fungal kingdom, a bifunctional DAOCS/deacetylcephalosporin C synthase (DACS) has been isolated from Acremonium chrysogenum (also known as Cephalosporium acremonium). nih.govgoogle.com This single enzyme is responsible for both the ring expansion of penicillin N to DAOC and the subsequent hydroxylation of DAOC to deacetylcephalosporin C (DAC). google.comnih.gov

In contrast, bacterial species typically possess two distinct enzymes to carry out these sequential reactions. nih.gov DAOCS has been isolated from several bacterial strains, including Streptomyces clavuligerus, Nocardia lactamdurans, Amycolatopsis lactamdurans, Pochonia chlamydosporia, Streptomyces chartreusis, Streptomyces ambofaciens, Streptomyces jumonjinensis, and Lysobacter lactamgenus. nih.govnih.govnih.gov The gene encoding DAOCS in Streptomyces clavuligerus is designated as cefE. nih.govnih.gov

Table 1: Origin and Distribution of DAOCS

| Organism Type | Species | Enzyme Functionality |

|---|---|---|

| Fungus | Acremonium chrysogenum | Bifunctional (DAOCS/DACS) |

| Bacterium | Streptomyces clavuligerus | Monofunctional (DAOCS) |

| Bacterium | Nocardia lactamdurans | Monofunctional (DAOCS) |

| Bacterium | Amycolatopsis lactamdurans | Monofunctional (DAOCS) |

| Bacterium | Pochonia chlamydosporia | Monofunctional (DAOCS) |

| Bacterium | Streptomyces chartreusis | Monofunctional (DAOCS) |

| Bacterium | Streptomyces ambofaciens | Monofunctional (DAOCS) |

| Bacterium | Streptomyces jumonjinensis | Monofunctional (DAOCS) |

| Bacterium | Lysobacter lactamgenus | Monofunctional (DAOCS) |

Molecular Architecture and Structural Biology Insights

DAOCS belongs to the family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. nih.gov Structural studies, particularly of the enzyme from S. clavuligerus, have provided significant insights into its architecture. The enzyme possesses a core structural motif known as a jelly-roll β-barrel, which is common to this class of enzymes.

The active site contains a ferrous iron atom coordinated by a facial triad (B1167595) of amino acid residues. In the absence of a fourth iron-binding residue, three coordination sites remain open, which are crucial for binding oxygen and the co-substrate, 2-oxoglutarate. google.com It has been proposed that the cysteinyl thiol group of the substrate, penicillin N, binds to the ferrous ion at the active site. google.com The C-terminal tail of the enzyme, while highly conserved across different isozymes, is notably mobile in the crystal structure. google.com

Catalytic Mechanism of Ring Expansion

The catalytic mechanism of DAOCS is a complex radical-based process. nih.gov The enzyme utilizes a high-valent iron(IV)-oxo intermediate to initiate the reaction. nih.gov This powerful oxidizing species homolytically cleaves a C-H bond at one of the two prochiral methyl groups of the thiazolidine ring in penicillin N. nih.gov

The subsequent steps are thought to involve the formation of a three-membered episulfide radical. nih.gov The opening of this radical intermediate leads to the expansion of the ring system. nih.gov The reaction concludes with the transfer of a hydrogen atom back to the iron(III) center, regenerating the initial ferrous (FeII) state of the enzyme and releasing the product, this compound. nih.gov This intricate series of rearrangements results in the formation of the characteristic six-membered sulfur-containing ring fused to the β-lactam core. nih.gov

Cofactor Requirements and Their Roles (2-oxoglutarate, Fe2+, Oxygen, Reducing Agents)

As a 2-oxoglutarate-dependent dioxygenase, the catalytic activity of DAOCS is strictly dependent on several cofactors:

Iron (Fe2+): A catalytic amount of ferrous iron is essential for the enzyme's function. researchgate.netnih.gov The iron is located at the active site and directly participates in the catalytic cycle, cycling between its Fe2+ and higher oxidation states to activate molecular oxygen. nih.govnih.gov

2-Oxoglutarate: This co-substrate is consumed in a 1:1 stoichiometric ratio with the primary substrate. researchgate.net Its oxidative decarboxylation to succinate (B1194679) is coupled to the formation of the high-energy iron(IV)-oxo intermediate necessary for the ring expansion reaction. nih.gov

Molecular Oxygen (O2): DAOCS utilizes molecular oxygen as an oxidant. nih.govnih.gov One atom of oxygen is incorporated into the succinate molecule derived from 2-oxoglutarate, while the other is involved in the formation of the reactive iron-oxo species. nih.gov

Reducing Agents (e.g., Ascorbate (B8700270), Dithiothreitol): Reducing agents are required for full enzyme activity, particularly in in vitro assays. researchgate.netresearchgate.net Ascorbate is thought to help maintain the iron cofactor in its reduced Fe2+ state, which is essential for catalysis. nih.gov Dithiothreitol (B142953) (DTT) is also used to maintain a reducing environment, which can help preserve enzyme stability by preventing the oxidation of sensitive residues like cysteine. researchgate.net

Kinetic Parameters and Substrate Specificity

While penicillin N is the natural substrate for DAOCS, the enzyme can also process other "unnatural" substrates, albeit often with lower efficiency. nih.gov For instance, the bifunctional enzyme from A. chrysogenum exhibits a diverse substrate specificity, with varying efficiencies of ring expansion. ruhr-uni-bochum.de Site-directed mutagenesis studies have been instrumental in probing and modifying the substrate specificity of DAOCS. For example, a triple mutant of the A. chrysogenum enzyme (Δ310/N305L/M306I) showed improved kinetic parameters for the ring expansion of penicillin G, with a Km of 2.00 +/- 0.47 mM compared to 6.02 +/- 0.97 mM for the wild-type enzyme. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant DAOC/DACS from A. chrysogenum for Penicillin G

| Enzyme Variant | Km (mM) |

|---|---|

| Wild-Type | 6.02 ± 0.97 |

| Δ310/N305L/M306I Mutant | 2.00 ± 0.47 |

Factors Affecting Enzyme Activity and Stability (e.g., Phosphate (B84403), Dithiothreitol)

Several factors can influence the activity and stability of DAOCS. The presence of certain ions and reagents in the reaction buffer can have significant effects.

Phosphate: The stability of DTT, a commonly used reducing agent, can be affected by the buffer composition. For instance, in a phosphate buffer at a pH of around 8.5, the stability of DTT is significantly reduced. researchgate.net This can indirectly impact enzyme assays that rely on DTT for maintaining a reducing environment.

Dithiothreitol (DTT): DTT is a potent reducing agent widely used to stabilize enzymes by preventing the oxidation of sulfhydryl groups in proteins. researchgate.netmdpi.com However, it is important to note that DTT, in the presence of iron, can also generate reactive oxygen species that may lead to protein degradation. nih.gov Therefore, its concentration must be carefully optimized. The sulfhydryl groups within the DAOC/DAC synthetase from A. chrysogenum have been shown to be essential for both its ring expansion and hydroxylation activities. ruhr-uni-bochum.de

Deacetoxycephalosporin C Hydroxylase (DACS)

Deacetoxycephalosporin C hydroxylase (DACS), also known as deacetylcephalosporin C synthase, is a critical enzyme in the cephalosporin (B10832234) C biosynthetic pathway. wikipedia.orgasm.org It belongs to the family of oxidoreductases and plays a pivotal role in modifying the cephalosporin core structure. wikipedia.org

The enzymatic function of DACS is the hydroxylation of this compound (DAOC) at the C-3 methyl group to produce deacetylcephalosporin C (DAC). asm.orgasm.orgnih.gov This reaction is a vital step, as the introduced hydroxyl group provides a point for further modification, ultimately leading to the final antibiotic, cephalosporin C. asm.org

The relationship between DACS and deacetoxycephalosporin C synthase (DAOCS), the enzyme responsible for the preceding ring expansion of penicillin N to form DAOC, exhibits an interesting evolutionary divergence between fungal and bacterial species. nih.gov

**In fungi, such as Acremonium chrysogenum (also known as Cephalosporium acremonium), a single bifunctional enzyme, termed DAOCS/DACS, carries out both the ring expansion and the subsequent hydroxylation. nih.govasm.orgresearchgate.net This monomeric protein possesses two distinct active sites to catalyze the two consecutive reactions. asm.orgresearchgate.net Purification efforts have shown that the expandase and hydroxylase activities cannot be separated, remaining in a constant ratio throughout the process. asm.orgnih.govportlandpress.com

**In bacteria, like Streptomyces clavuligerus and Amycolatopsis lactamdurans, these two reactions are catalyzed by two separate and distinct enzymes. nih.govresearchgate.netresearchgate.net DAOCS, encoded by the cefE gene, is responsible for the ring expansion, while DACS, encoded by the cefF gene, specifically handles the hydroxylation of DAOC. nih.govnih.gov Despite being separate, these enzymes in prokaryotes show significant sequence similarity, suggesting a common evolutionary origin. nih.govresearchgate.net Sequence comparison between DACS from S. clavuligerus and DAOCS reveals a 71% similarity at the nucleotide level and 59% at the amino acid level. asm.orgnih.gov

This compound + 2-oxoglutarate + O₂ ⇌ Deacetylcephalosporin C + succinate + CO₂ wikipedia.org

This reaction is essential for the subsequent acetylation step that forms cephalosporin C. wikipedia.org

DACS is a non-heme iron-dependent oxygenase that requires specific cofactors and conditions for optimal activity. nih.govnih.govportlandpress.com

Cofactors: The enzyme requires 2-oxoglutarate, molecular oxygen (O₂), and ferrous iron (Fe²⁺) for its catalytic activity. wikipedia.orgnih.govportlandpress.com Ascorbate and dithiothreitol (DTT) often stimulate the reaction, with DTT being crucial for maintaining the enzyme's stability. asm.orgnih.govportlandpress.com

pH and Temperature Optima: The optimal pH for DACS activity is generally around 7.0 to 7.5. portlandpress.comresearchgate.nettandfonline.com The optimal temperature for the enzyme from Streptomyces clavuligerus has been reported to be 29°C. researchgate.net

Inhibitors: The activity of DACS can be inhibited by metal ion chelating agents like bathophenanthroline (B157979) and thiol-quenching reagents such as N-ethylmaleimide. portlandpress.com

Kinetic Properties: For the DACS from Streptomyces clavuligerus, the Km values for this compound and 2-oxoglutarate have been determined to be 59 µM and 10 µM, respectively. researchgate.net The Ka for ferrous ion is 20 µM. researchgate.net

| Enzymatic Property | Characteristic |

| Enzyme Class | Oxidoreductase wikipedia.org |

| Cofactors | 2-oxoglutarate, O₂, Fe²⁺ wikipedia.orgnih.govportlandpress.com |

| Stimulants | Ascorbate, Dithiothreitol (DTT) asm.orgnih.govportlandpress.com |

| Optimal pH | 7.0 - 7.5 portlandpress.comresearchgate.nettandfonline.com |

| Optimal Temperature | ~29°C (for S. clavuligerus) researchgate.net |

| Inhibitors | Bathophenanthroline, N-ethylmaleimide portlandpress.com |

| Km (DAOC) | 59 µM (S. clavuligerus) researchgate.net |

| Km (2-oxoglutarate) | 10 µM (S. clavuligerus) researchgate.net |

Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAT)

Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAT), also referred to as DAC acetyltransferase or by its gene name, cefG, is the enzyme that catalyzes the final step in the biosynthesis of cephalosporin C. wikipedia.orgtandfonline.com It belongs to the family of transferases, specifically acyltransferases. wikipedia.org

The function of DAT is to transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydroxyl group of deacetylcephalosporin C (DAC). wikipedia.orgnih.gov This acetylation reaction results in the formation of the final product, cephalosporin C. wikipedia.org The reaction is as follows:

Acetyl-CoA + Deacetylcephalosporin C ⇌ CoA + Cephalosporin C wikipedia.org

The existence of this acetyltransferase was first demonstrated in cell-free extracts of Cephalosporium acremonium. tandfonline.com Studies on mutants of this fungus that accumulate DAC confirmed that the absence of DAT activity was the reason for their inability to produce cephalosporin C, solidifying the role of this enzyme in the terminal step of the pathway. tandfonline.com

DAT has been purified and characterized from Acremonium chrysogenum. wikipedia.org It is encoded by the cefG gene, which is often found linked to the cefEF gene (encoding the bifunctional DAOCS/DACS in fungi) in a "late" cephalosporin gene cluster. ruhr-uni-bochum.denih.gov

Structure and Homology: The enzyme from A. chrysogenum is composed of two subunits. nih.gov Interestingly, DAT shows significant homology to homoserine O-acetyltransferases from other fungi like Saccharomyces cerevisiae and Ascobolus immersus. nih.govnih.gov

Reaction Mechanism: Crystallographic studies of DAT from A. chrysogenum have provided insights into its catalytic mechanism. nih.gov The enzyme belongs to the α/β hydrolase class of acetyltransferases and employs a double displacement mechanism. nih.gov This involves the acetylation of a catalytic serine residue by acetyl-CoA, forming a stable acyl-enzyme intermediate. nih.gov Subsequently, the acetyl group is transferred to deacetylcephalosporin C through a proposed tetrahedral transition state. nih.gov

Cofactors and pH Optimum: The enzyme from Cephalosporium acremonium has a pH optimum between 7.0 and 7.5 and requires Mg²⁺ as a cofactor for its reaction. tandfonline.com

| Property | Description |

| Enzyme Class | Transferase (Acyltransferase) wikipedia.org |

| Gene | cefG wikipedia.orgnih.gov |

| Substrates | Acetyl-CoA, Deacetylcephalosporin C wikipedia.org |

| Products | Coenzyme A, Cephalosporin C wikipedia.org |

| Cofactor | Mg²⁺ tandfonline.com |

| Optimal pH | 7.0 - 7.5 tandfonline.com |

| Reaction Mechanism | Double displacement via an acyl-enzyme intermediate nih.gov |

Enzymatic Reactions in Cephamycin C Branch Pathway

The biosynthesis of cephamycin C diverges from the cephalosporin C pathway at the intermediate deacetylcephalosporin C (DAC). In cephamycin-producing actinomycetes, such as Streptomyces clavuligerus and Nocardia lactamdurans, DAC undergoes a series of unique enzymatic transformations, including carbamoylation, hydroxylation, and methylation, to yield the final cephamycin C product. These reactions are catalyzed by a dedicated set of enzymes encoded by genes located within the cephamycin biosynthetic gene cluster.

DAC-carbamoyl Transferase Activity

The initial step in the cephamycin C branch pathway is the carbamoylation of the 3-hydroxymethyl group of DAC to form O-carbamoyldeacetylcephalosporin C (O-carbamoyl-DAC). This reaction is a key branching point, committing the intermediate to the cephamycin lineage. nih.govresearchgate.net

The enzyme responsible for this transformation is deacetylcephalosporin C O-carbamoyltransferase, encoded by the cmcH gene. nih.govisciii.esasm.org This enzyme catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate to the 3-hydroxymethyl position of DAC. slu.se The reaction is dependent on the presence of ATP and divalent metal ions, specifically Mn2+ and Mg2+. slu.se The product of the cmcH gene has been confirmed to be a functional 3'-hydroxymethylcephem O-carbamoyltransferase. isciii.esasm.org

| Enzyme | Gene | Substrate | Product | Cofactors/Requirements | Organism |

| Deacetylcephalosporin C O-carbamoyltransferase | cmcH | Deacetylcephalosporin C (DAC), Carbamoyl phosphate | O-Carbamoyldeacetylcephalosporin C (O-carbamoyl-DAC) | ATP, Mg2+, Mn2+ | Streptomyces clavuligerus, Nocardia lactamdurans |

Genetic and Molecular Engineering for Desacetoxycephalosporin C Research

Genomic Organization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of cephalosporins, including DAOC, are not randomly scattered throughout the genome of Acremonium chrysogenum. Instead, they are organized into distinct clusters, a common feature for genes involved in secondary metabolite production in fungi. ruhr-uni-bochum.denih.gov This clustering facilitates the coordinated regulation of the entire biosynthetic pathway. nih.gov

In A. chrysogenum, the cephalosporin (B10832234) biosynthesis genes are primarily located in two separate clusters on different chromosomes. ruhr-uni-bochum.denih.gov The "early" gene cluster is found on chromosome VII and includes genes for the initial steps of the pathway. isciii.esisciii.es The "late" gene cluster, located on chromosome I, contains the genes responsible for the later steps in cephalosporin biosynthesis, including the conversion of penicillin N to DAOC. isciii.esisciii.es

Identification and Characterization of Genes (cefEF, pcbAB, pcbC, cefD, cefG)

The biosynthesis of DAOC from primary metabolites involves a series of enzymatic reactions catalyzed by proteins encoded by a specific set of genes. Key genes in this pathway have been identified and extensively characterized:

pcbAB : This large gene, approximately 11.5 kb, encodes the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ruhr-uni-bochum.deisciii.es ACVS is responsible for the first committed step in the pathway: the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) from its precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.deresearchgate.net

pcbC : This gene encodes isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), the first bioactive intermediate in the pathway. researchgate.netmdpi.com

cefD : In A. chrysogenum, the epimerization of IPN to penicillin N is a two-step process catalyzed by enzymes encoded by two linked genes, cefD1 and cefD2. isciii.esnih.gov These genes are located in the early cephalosporin gene cluster. isciii.es

cefEF : This gene encodes a bifunctional enzyme, deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), also known as expandase. mdpi.com This crucial enzyme catalyzes the ring expansion of penicillin N to form DAOC. mdpi.comresearchgate.net In some bacteria like Streptomyces clavuligerus, these two steps are carried out by two separate enzymes encoded by cefE and cefF. nih.govnih.gov

cefG : This gene encodes deacetylcephalosporin C acetyltransferase (DAC-AT), which catalyzes the final step in cephalosporin C biosynthesis: the acetylation of deacetylcephalosporin C (DAC) to cephalosporin C. isciii.esmdpi.com While not directly involved in DAOC synthesis, its efficiency can influence the accumulation of DAOC.

| Gene | Encoded Enzyme | Function in Biosynthesis |

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Synthesizes the ACV tripeptide from precursor amino acids. ruhr-uni-bochum.deresearchgate.net |

| pcbC | Isopenicillin N synthase (IPNS) | Cyclizes the ACV tripeptide to form isopenicillin N (IPN). researchgate.netmdpi.com |

| cefD1/cefD2 | Isopenicillin N epimerase complex | Converts isopenicillin N to penicillin N. isciii.esnih.gov |

| cefEF | Deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS) | Catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC). mdpi.comresearchgate.net |

| cefG | Deacetylcephalosporin C acetyltransferase (DAC-AT) | Acetylates deacetylcephalosporin C (DAC) to form cephalosporin C. isciii.esmdpi.com |

Transcriptional Organization and Operon Structures

Unlike in prokaryotes where genes in a biosynthetic pathway are often organized into a single operon and transcribed as a polycistronic mRNA, the β-lactam biosynthesis genes in eukaryotic fungi like A. chrysogenum are transcribed separately from their own promoters. ruhr-uni-bochum.denih.gov This means that despite their clustering, the genes are not part of a single operon. ruhr-uni-bochum.de The cefEF and cefG genes in the late cluster, for instance, are linked but transcribed in opposite directions from a shared intergenic promoter region. nih.govisciii.es This bidirectional promoter allows for coordinated, yet distinct, regulation of these two genes.

Regulation of Gene Expression in Producer Microorganisms

The expression of the cephalosporin biosynthetic genes is tightly regulated at the transcriptional level, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental cues. This regulation involves a complex interplay of regulatory elements and specific transcription factors.

Regulatory Elements and Pathway-Specific Regulators (e.g., CcaR)

In the cephamycin-producing bacterium Streptomyces clavuligerus, a key pathway-specific regulatory protein is CcaR. nih.govnih.gov This protein is a member of the Streptomyces antibiotic regulatory protein (SARP) family and is essential for the production of both cephamycin C and clavulanic acid. nih.govnih.gov Disruption of the ccaR gene leads to the loss of antibiotic production, which can be restored by reintroducing the functional gene. nih.govnih.gov CcaR acts as a transcriptional activator, binding to the promoter regions of biosynthetic genes, including cefD and cmcI, to enhance their expression. isciii.es

In the fungus A. chrysogenum, the regulatory landscape is different. While a direct homolog of CcaR is not the primary regulator, other transcription factors play crucial roles. For example, AcveA, a homolog of the VeA protein in Aspergillus, has been shown to regulate the transcription of all major cephalosporin C biosynthetic genes, including pcbAB, pcbC, cefD1, cefD2, cefEF, and cefG. nih.govnih.gov Disruption of AcveA results in a significant decrease in cephalosporin C production. nih.gov

Transcriptional Control Mechanisms

Transcriptional control of DAOC and cephalosporin C biosynthesis is multifaceted and involves several mechanisms:

Positive and Negative Regulation : Both activator (positive) and repressor (negative) proteins control gene expression. khanacademy.orgpressbooks.pub Activators bind to promoter regions and enhance the recruitment of RNA polymerase, thereby increasing transcription. pressbooks.pub Repressors, on the other hand, can block the binding of RNA polymerase or other activators, thus inhibiting transcription. pressbooks.pub

Carbon Catabolite Repression : The production of cephalosporins is often subject to carbon catabolite repression, where the presence of a readily metabolizable carbon source, like glucose, represses the expression of the biosynthetic genes. researchgate.netasm.org This ensures that the cell prioritizes primary metabolism for growth when preferred carbon sources are abundant.

Chromatin Remodeling : In eukaryotes, the accessibility of DNA to the transcriptional machinery is influenced by the structure of chromatin. frontiersin.orgfrontiersin.org Histone modifications, such as acetylation, can lead to a more "open" chromatin structure, making gene promoters more accessible to transcription factors and RNA polymerase, thereby activating gene expression. frontiersin.orgfrontiersin.org Conversely, deacetylation can lead to a more condensed chromatin state and transcriptional repression. frontiersin.org

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering aims to rationally modify the metabolic pathways of an organism to improve the production of a desired compound. nih.govmdpi.com Several strategies have been employed to enhance the production of DAOC and cephalosporin C in A. chrysogenum.

One common approach is the overexpression of rate-limiting genes . Research has identified pcbAB, cefEF, and cefG as potential rate-limiting steps in the cephalosporin C pathway. nih.gov Introducing extra copies of the cefEF and cefG genes has been shown to increase cephalosporin C production and reduce the accumulation of intermediates like penicillin N and DAOC. oup.com

Furthermore, manipulating regulatory genes can have a significant impact on production. Overexpression of positive regulators like AcveA has been shown to increase the transcription of biosynthetic genes and enhance cephalosporin C yield. nih.gov Conversely, knocking out repressor genes could also lead to increased production.

Overexpression of Biosynthetic Genes (e.g., cefEF)

The gene cefEF is a critical locus in the cephalosporin biosynthetic pathway, encoding the bifunctional enzyme deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS). This enzyme catalyzes the expansion of the penicillin N ring to form DAOC. A primary strategy to increase DAOC production is the overexpression of the cefEF gene. However, simply increasing the copy number of cefEF has yielded mixed results. In some genetically engineered strains, increasing the cefEF gene copy number led to a reduction of DAOC levels to 50% or less of the control, without a significant increase in the total production of cephalosporin C. tandfonline.com

Conversely, enhancing the expression of regulatory genes that control the entire cephalosporin biosynthetic cluster has proven more effective. For instance, the overexpression of AcveA, a homolog of the veA gene from Aspergillus, resulted in a 22.7% increase in cephalosporin C (CPC) production. ebi.ac.ukacs.org This was accompanied by the upregulated transcription of several biosynthetic genes, including pcbC, cefEF, and cefG. ebi.ac.ukacs.org Similarly, overexpression of the regulatory gene cefR has been shown to increase CPC production by decreasing the secretion of the precursor penicillin N, thereby making more of it available for conversion to DAOC. wipo.int Overexpression of cefR can also have a small stimulatory effect on cefEF expression, contributing to increased yields. wipo.int

Manipulation of Competing Metabolic Pathways

The production of DAOC is intrinsically linked to primary metabolic pathways that supply the necessary precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. A significant competing pathway is the lysine (B10760008) biosynthesis pathway, which also utilizes L-α-aminoadipic acid as a substrate. The enzyme α-aminoadipate reductase (α-AAR), encoded by the lys2 gene, competes with the first enzyme of the β-lactam pathway, ACV synthetase, for their common substrate. tandfonline.com Research has shown that high-cephalosporin-producing strains of A. chrysogenum naturally exhibit lower α-AAR activity, which likely channels more L-α-aminoadipic acid towards cephalosporin formation. tandfonline.com Therefore, down-regulating or modifying the lys2 gene is a key strategy to reduce the metabolic flux towards lysine and enhance the flux towards DAOC.

Another critical precursor is L-cysteine. In A. chrysogenum, cysteine can be synthesized via two routes: the autotrophic pathway and the reverse transsulfuration pathway. nih.gov The reverse transsulfuration pathway, which converts methionine to cysteine, is particularly important for high-level cephalosporin production. nih.govnih.gov Manipulating the expression of genes in these sulfur metabolism pathways, for example by overexpressing genes involved in cysteine synthesis, can ensure a sufficient supply of this crucial amino acid, thereby boosting DAOC yields.

Targeted Gene Deletions and Disruptions

Targeted gene deletion or disruption provides a precise method to eliminate competing pathways or remove negative regulatory elements. The development of tools for efficient gene targeting, such as using a ΔAcku70 deletion strain to enhance homologous recombination, has significantly advanced this area of research in A. chrysogenum. oup.com

A prime target for deletion is the lys2 gene to block the competing lysine biosynthetic pathway, as discussed above. Another strategy involves the disruption of regulatory genes that may repress cephalosporin biosynthesis. For example, the disruption of the AcveA gene, a global regulator, leads to a dramatic reduction in CPC yield, highlighting its positive regulatory role. ebi.ac.uknih.gov Conversely, identifying and deleting negative regulators could potentially unleash higher production capabilities.

Gene disruption has also been used to elucidate the function of specific genes. For instance, the targeted inactivation of the mecB gene, which encodes cystathionine-gamma-lyase in the reverse transsulfuration pathway, resulted in lower cephalosporin production in media supplemented with methionine, confirming the pathway's importance for high-level antibiotic synthesis. nih.govnih.gov Similarly, the disruption of the cefM gene, thought to be involved in transporting penicillin N, leads to the accumulation of penicillin N with no CPC production, confirming its essential role. ebi.ac.uk

Heterologous Expression of Biosynthetic Genes and Enzymes

Heterologous expression involves transferring the biosynthetic genes for DAOC into a different, often more tractable, host organism. This approach can be used to overcome limitations of the native producer, such as slow growth or difficult genetic manipulation. Common heterologous hosts include other fungi like Penicillium chrysogenum and bacteria like Escherichia coli and Streptomyces species. researchgate.netacs.org

The cefEF gene from S. clavuligerus has been successfully expressed in P. chrysogenum transformants. springernature.com A more ambitious approach involves engineering A. chrysogenum itself. By disrupting the native cefEF gene and introducing the cefE gene from Streptomyces clavuligerus (which only has expandase activity), researchers have created strains that accumulate DAOC instead of converting it further to deacetylcephalosporin C (DAC). springernature.com

However, heterologous expression is not without challenges. The proper subcellular localization of enzymes and the transport of intermediates between organelles are critical for the pathway to function correctly. researchgate.net For example, in A. chrysogenum, the epimerization of isopenicillin N to penicillin N occurs in peroxisomes, requiring specific transporters like CefP and CefM to move intermediates across the peroxisomal membrane. researchgate.net Replicating this compartmentalization in a heterologous host is a significant hurdle. Despite these difficulties, engineered E. coli has been developed as a whole-cell biocatalyst for converting penicillin G to a DAOC derivative, demonstrating the feasibility of this approach. pnas.org

Enzyme Engineering of DAOCS and Related Enzymes

The enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a prime target for protein engineering. As a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase, it catalyzes the crucial ring-expansion step that converts a penicillin nucleus into a cephalosporin nucleus. ebi.ac.ukox.ac.uk Engineering DAOCS aims to improve its catalytic efficiency and alter its substrate specificity to produce novel cephalosporins or to more efficiently process non-native substrates.

Protein Engineering for Improved Catalytic Efficiency

Mutagenesis studies have identified several sites where single amino acid substitutions can lead to improved activity towards the unnatural substrate penicillin G. For instance, mutations Q126M, T213V, S261M, S261A, and Y184A in S. clavuligerus DAOCS resulted in a 1.45- to 4.50-fold increase in catalytic efficiency (kcat/Km). nih.gov The residues Q126, T213, and S261 were identified as novel sites significantly affecting enzyme activity. nih.gov Other studies have shown that mutating residues such as C155Y, L277Q, and C281Y can also significantly improve catalytic efficiency, in some cases by over 100-fold. nih.gov

Combining beneficial mutations through iterative saturation mutagenesis or other combinatorial approaches has proven to be a successful strategy. This involves creating a library of mutants with changes at multiple targeted sites to screen for enzymes with synergistically enhanced properties. nih.gov

Table 1: Examples of DAOCS Mutations for Improved Catalytic Efficiency This table is interactive. You can sort and filter the data.

| Original Residue | Mutation | Organism Source of DAOCS | Fold Increase in kcat/Km (Substrate: Penicillin G) | Reference |

|---|---|---|---|---|

| Q126 | M | S. clavuligerus | >1.45 | nih.gov |

| T213 | V | S. clavuligerus | >1.45 | nih.gov |

| S261 | M | S. clavuligerus | >1.45 | nih.gov |

| Y184 | A | S. clavuligerus | >1.45 | nih.gov |

| C155 | Y | S. clavuligerus | >1.5 | nih.gov |

| L277 | Q | S. clavuligerus | >1.5 | nih.gov |

Modification of Substrate Specificity

Wild-type DAOCS has a narrow substrate specificity, preferentially acting on penicillin N. A major goal of enzyme engineering is to broaden this specificity to accept other, more readily available or economical penicillin variants, such as penicillin G or penicillin V. This would enable a more direct and environmentally friendly biocatalytic route to key cephalosporin intermediates like 7-aminodeacetoxycephalosporanic acid (7-ADCA). oup.com

Structural models and site-directed mutagenesis have been used to identify residues that control substrate selectivity. In the related bifunctional enzyme DAOC/DACS from A. chrysogenum, the M306I mutation was found to abolish the secondary hydroxylation activity, effectively making the enzyme a specific expandase. nih.gov The W82A mutation in the same enzyme reduced its ability to expand penicillin G, indicating its role in recognizing this unnatural substrate. nih.gov

Further engineering of DAOC/DACS from A. chrysogenum showed that truncating the C-terminus (Δ310 mutant) enhanced the ring-expansion of penicillin G by about two-fold. nih.gov Combining this truncation with other mutations, such as in the triple mutant Δ310/N305L/M306I, not only made the enzyme a selective expandase for penicillin G but also improved its binding affinity (lower Km value) for this substrate. nih.gov These studies demonstrate that the active site can be successfully remodeled to alter both reaction type and substrate preference, opening the door to creating bespoke biocatalysts for novel cephalosporin synthesis.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Desacetoxycephalosporin C | DAOC |

| Cephalosporin C | CPC |

| Penicillin N | |

| Deacetylcephalosporin C | DAC |

| L-α-aminoadipic acid | |

| L-cysteine | |

| L-valine | |

| Lysine | |

| Methionine | |

| 7-aminodeacetoxycephalosporanic acid | 7-ADCA |

| Penicillin G | |

| Penicillin V | |

| Isopenicillin N |

Directed Evolution Approaches

Directed evolution has emerged as a cornerstone of protein engineering, offering a powerful methodology to enhance the properties of enzymes for industrial and therapeutic applications. nih.govillinois.edu This approach mimics the process of natural selection in a laboratory setting to evolve proteins with desired traits, such as improved catalytic activity, altered substrate specificity, or increased stability. illinois.edusigmaaldrich.com In the context of this compound (DAOC) research, directed evolution has been instrumental in modifying its key biosynthetic enzyme, Deacetoxycephalosporin C synthase (DAOCS), also known as expandase. oup.comnih.gov The primary goal of these engineering efforts is often to enhance the enzyme's ability to convert economically viable, non-natural substrates like penicillin G into valuable cephalosporin intermediates, thereby optimizing the production process. nih.govsciengine.com

Strategies in directed evolution range from random mutagenesis of the entire gene to more focused rational and semi-rational designs. rsc.org These techniques involve generating large libraries of enzyme variants, which are then subjected to high-throughput screening to identify mutants with superior performance. sigmaaldrich.com The successful application of these methods has not only yielded DAOCS variants with significantly improved catalytic efficiencies but has also deepened the scientific understanding of the enzyme's structure-function relationships. oup.comnih.gov

Random Mutagenesis and DNA Shuffling

A primary technique in directed evolution is random mutagenesis, which aims to introduce mutations at random positions within a gene. illinois.edu Error-prone Polymerase Chain Reaction (PCR) is a common method used to achieve this, creating a diverse library of gene variants. nih.gov In a notable study involving the DAOCS from Streptomyces clavuligerus, the gene (cefE) was subjected to error-prone PCR to generate mutations. nih.govasm.org From a screening of 6,364 clones, researchers identified nine single-point mutants with enhanced activity for converting penicillin G. nih.gov These mutants exhibited between a 1.4- and 5.7-fold increase in the catalytic efficiency ratio (kcat/Km) compared to the wild-type enzyme. nih.gov

Following the initial success of random mutagenesis, DNA shuffling was employed to combine beneficial mutations from different variants. nih.gov This technique facilitates the recombination of genes to explore new combinations of mutations that might yield synergistic improvements. This subsequent step led to the discovery of a quaternary mutant, C155Y/Y184H/V275I/C281Y, which displayed a remarkable 41-fold increase in its kcat/Km ratio, demonstrating the power of combining individual beneficial mutations. nih.govresearchgate.net The majority of these performance-enhancing mutations were located in or near a specific small barrel subdomain of the enzyme, suggesting this region is a critical target for engineering penicillin expansion activity. nih.govresearchgate.net

| Mutant | Mutagenesis Method | Fold Increase in kcat/Km Ratio |

|---|---|---|

| M73T | Error-Prone PCR | 1.4 |

| T91A | Error-Prone PCR | 2.1 |

| A106T | Error-Prone PCR | 2.5 |

| C155Y | Error-Prone PCR | 1.8 |

| Y184H | Error-Prone PCR | 2.1 |

| M188V | Error-Prone PCR | 1.7 |

| M188I | Error-Prone PCR | 1.6 |

| H244Q | Error-Prone PCR | 5.7 |

| L277Q | Error-Prone PCR | 2.4 |

| C155Y/Y184H/V275I/C281Y | DNA Shuffling | 41 |

Site-Directed and Iterative Combinatorial Mutagenesis

Contrasting with random approaches, site-directed mutagenesis involves making specific, predetermined changes to the DNA sequence. nih.gov This rational design is often guided by detailed knowledge of the enzyme's three-dimensional structure and its active site. nih.govtandfonline.com Studies on S. clavuligerus DAOCS have utilized this method to probe the function of specific amino acid residues. For instance, research confirmed that the residues Histidine-183, Aspartate-185, and Histidine-243 are essential iron-binding ligands for catalysis; substituting these residues with leucine (B10760876) resulted in a complete loss of the enzyme's ring-expansion activity. tandfonline.com

Other site-directed mutagenesis strategies have successfully identified residues that, while not directly involved in substrate binding, significantly impact catalytic activity. nih.gov Based on crystal structure data and sequence alignments, researchers targeted ten such residues in S. clavuligerus DAOCS. nih.govresearchgate.net This approach led to the identification of five mutants with improved activity toward penicillin G, with the mutations Q126M, T213V, S261M, S261A, and Y184A yielding a 1.45- to 4.50-fold increase in catalytic efficiency. nih.gov Notably, this study was the first to identify Q126, T213, and S261 as sites that could be mutated to enhance enzyme function. nih.gov

Building on these principles, Iterative Combinatorial Mutagenesis (ICM) offers a highly efficient strategy for enzyme improvement. asm.org This method involves systematically combining targeted mutations over several rounds. In one application, researchers used the highly active C155Y/Y184H/V275I/C281Y mutant as a starting point and introduced further mutations at seven predefined sites. asm.org Over four rounds of ICM, this strategy generated 11 new combinatorial mutants with even greater enhancements, showcasing the power of iterative evolution to rapidly identify superior enzymes from a relatively small number of variants. asm.org

| Mutant | Fold Increase in k(cat)/K(m) |

|---|---|

| Y184A | 1.45 |

| Q126M | 2.20 |

| T213V | 2.80 |

| S261A | 3.80 |

| S261M | 4.50 |

Microbial Production and Bioprocess Optimization of Desacetoxycephalosporin C

Key Producer Microorganisms and Strain Development

The production of desacetoxycephalosporin C is primarily achieved through fermentation using specific filamentous fungi and bacteria. These microorganisms harbor the necessary enzymatic machinery to synthesize the β-lactam core structure.

The filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium) is the most prominent and historically significant producer of cephalosporin (B10832234) C, and consequently, its precursor DAOC. longdom.orgjst.go.jp The biosynthesis in A. chrysogenum involves a series of enzymatic steps, with a key final step for DAOC formation being the ring expansion of penicillin N, catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS). nih.govatcc.org This enzyme, a 2-oxoglutarate-linked dioxygenase, requires Fe²⁺ and ascorbate (B8700270) as cofactors for its activity. nih.gov The production of these antibiotics is a classic example of a secondary metabolic process, often triggered by nutrient limitation after an initial phase of cell growth.

Certain prokaryotic organisms, specifically actinomycetes, are also capable of producing cephalosporin-type antibiotics, including DAOC. Streptomyces clavuligerus and Nocardia lactamdurans are well-studied bacterial producers. nih.govasm.org These bacteria synthesize cephamycin C, a related β-lactam antibiotic, with DAOC serving as a key intermediate in the pathway. wikipedia.orgnih.gov Similar to fungi, the bacterial pathway involves the enzyme deacetoxycephalosporin C synthase (DAOCS) for converting penicillin N to DAOC. nih.govcdnsciencepub.com The genes encoding the enzymes for the cephamycin biosynthetic pathway are typically clustered together in the bacterial chromosome. nih.govstring-db.org

Enhancing the productivity of microbial strains is crucial for making fermentation processes economically viable. In research settings, several strategies are employed to develop high-yielding strains. microbiologyclass.net

Classical Mutagenesis and Screening: This traditional approach involves inducing random mutations in the microbial genome using mutagens like ultraviolet (UV) radiation or chemical agents. numberanalytics.com The resulting mutant population is then screened for variants exhibiting higher DAOC or cephalosporin production. While effective, this method is often labor-intensive and its outcomes can be unpredictable. nih.govnumberanalytics.com

Protoplast Fusion: This technique involves removing the cell walls of two different strains to create protoplasts, which are then fused. This allows for the combination of desirable genetic traits from different parent strains, potentially leading to hybrid strains with enhanced productivity. microbiologyclass.net

Genetic and Metabolic Engineering: Modern biotechnology offers precise tools for strain improvement. unacademy.com These targeted approaches include:

Gene Overexpression: Increasing the copy number or enhancing the expression of key biosynthetic genes, such as pcbC (encoding isopenicillin N synthase) and cefE (encoding DAOCS), can eliminate potential bottlenecks in the production pathway. nih.gov

Pathway Engineering: This involves modifying metabolic pathways to increase the flux of precursors towards DAOC synthesis. unacademy.com An example is the elimination of competing metabolic pathways that divert essential precursors like L-lysine, L-cysteine, and L-valine. nih.gov

Expression of Heterologous Genes: Introducing genes from other organisms can improve process efficiency. For instance, expressing the Vitreoscilla hemoglobin (VHb) gene in A. chrysogenum has been shown to improve oxygen uptake, leading to higher cephalosporin C yields. nih.gov

| Strain Improvement Strategy | Description | Example Application |

| Random Mutagenesis | Inducing mutations with UV or chemicals to screen for high-yielders. | Creating mutant libraries of A. chrysogenum to select for enhanced antibiotic production. |

| Protoplast Fusion | Fusing cells of different strains to combine beneficial genetic traits. | Combining traits from two different fungal strains to improve stress tolerance and yield. microbiologyclass.net |

| Genetic Engineering | Targeted modification of genes to enhance specific metabolic pathways. | Overexpression of the DAOCS gene in S. clavuligerus to increase the conversion rate of penicillin N to DAOC. nih.gov |

Fermentation Process Optimization for Research Scale

Optimizing the fermentation conditions is as critical as strain improvement for maximizing the yield of DAOC. This involves carefully controlling the chemical and physical environment of the microorganism. scialert.net

The composition of the growth medium profoundly affects microbial growth and secondary metabolite production. nih.gov

Carbon Source: The type and concentration of the carbon source are critical. For A. chrysogenum, rapidly metabolized sugars like glucose can repress antibiotic synthesis, while more slowly utilized sources like sucrose (B13894) are often preferred for the production phase. longdom.orgatcc.org The rate of carbon source metabolism can significantly influence the onset and level of secondary metabolite production. nih.gov

Nitrogen Source: Nitrogen sources such as ammonium (B1175870) sulfate (B86663) and certain amino acids can influence cell growth and productivity. High concentrations of ammonium can be inhibitory to cephalosporin C production in A. chrysogenum. longdom.org The carbon-to-nitrogen (C/N) ratio is a crucial parameter to optimize, with ratios between 5.33 and 8.0 reported to enhance cephalosporin C synthesis. longdom.org

Precursors and Inducers: The addition of precursors or inducers can stimulate production. Methionine, for example, can act as both a sulfur donor for the β-lactam ring and an inducer of the biosynthetic pathway in A. chrysogenum, with an optimal concentration reported around 0.4%. longdom.org

Trace Elements: Minerals like iron (Fe²⁺) are essential cofactors for key enzymes, including DAOCS. nih.gov In S. clavuligerus, supplementing the fermentation medium with iron has been shown to significantly improve the specific rate of cephamycin C production by elevating the in vivo activities of biosynthetic enzymes. cdnsciencepub.com

| Medium Component | Influence on DAOC Production | Example Organism |

| Carbon Source (e.g., Sucrose) | Slowly metabolized sources often favor secondary metabolite production over rapid biomass growth. longdom.orgnih.gov | Acremonium chrysogenum |

| Nitrogen Source (e.g., Ammonium Sulfate) | The C/N ratio must be optimized; high concentrations can be inhibitory. longdom.org | Acremonium chrysogenum |

| Precursor (e.g., Methionine) | Can induce the biosynthetic pathway and provide essential building blocks. longdom.org | Acremonium chrysogenum |

| Trace Element (e.g., Iron) | Acts as a crucial cofactor for key biosynthetic enzymes like DAOCS. cdnsciencepub.com | Streptomyces clavuligerus |

Temperature: Each producing microorganism has an optimal temperature range for growth and antibiotic production. For A. chrysogenum, fermentations are typically carried out at around 28°C. longdom.org Deviations from the optimal temperature can lead to reduced enzyme stability and lower productivity.

pH: The pH of the fermentation broth must be controlled, as it affects nutrient solubility, membrane transport, and the activity of extracellular and intracellular enzymes. A pH of approximately 7.2 is often maintained for cephalosporin C production by A. chrysogenum. longdom.org

| Parameter | Optimal Range/Condition (Research Scale) | Impact on Fermentation |

| Temperature | ~28°C for A. chrysogenum. longdom.org | Affects enzyme kinetics and microbial growth rate. |

| pH | ~7.2 for A. chrysogenum. longdom.org | Influences enzyme activity and nutrient availability. |

| Aeration (Dissolved Oxygen) | >30% saturation for A. chrysogenum. longdom.org | Essential for the aerobic biosynthetic pathway. |

| Agitation | Varies with bioreactor geometry. | Ensures homogeneity of nutrients and oxygen. |

Kinetic Studies of this compound Accumulation

Research has shown that the in vivo activities of the enzymes in the cephamycin biosynthetic pathway, including DAOCS, can be significantly influenced by fermentation conditions. For instance, in Streptomyces clavuligerus, increasing the level of dissolved oxygen can extend the activity of isopenicillin N synthase (IPNS) but does not enhance the stability of DAOCS, leading to a less efficient conversion of penicillin N to cephamycin C. cdnsciencepub.com Conversely, supplementing the defined media with a substantially higher concentration of iron resulted in a sixfold improvement in the specific production rate of cephamycin C, which is attributed to elevated in vivo activities of the later pathway enzymes. cdnsciencepub.com

Kinetic and crystallographic studies of DAOCS have provided molecular insights into its catalytic mechanism. nih.gov These studies have revealed that the C-terminus of one DAOCS molecule inserts into the active site of an adjacent molecule, forming a trimeric unit. nih.gov This structural arrangement has posed challenges for creating crystalline enzyme-substrate complexes. To overcome this, researchers have engineered DAOCS mutants with modified C-termini. These studies have shown that in certain truncated mutants, the oxidation of 2-oxoglutarate can become significantly uncoupled from the oxidation of the penicillin substrate. nih.gov The degree of this uncoupling was found to vary depending on the number of deleted residues and the specific penicillin substrate used. nih.gov

The table below summarizes key findings from kinetic studies on DAOC accumulation:

| Factor Investigated | Organism/System | Key Findings | Reference |

| Dissolved Oxygen | Streptomyces clavuligerus | Increased dissolved oxygen extended IPNS activity but did not stabilize DAOCS, reducing conversion efficiency of penicillin N. | cdnsciencepub.com |

| Iron Supplementation | Streptomyces clavuligerus | A several hundred-fold increase in iron led to a sixfold improvement in the specific cephamycin C production rate. | cdnsciencepub.com |

| Enzyme Structure | DAOCS mutants | Truncation of the C-terminus led to uncoupling of 2-oxoglutarate oxidation from penicillin oxidation. | nih.gov |

Bioconversion Applications

Bioconversion processes offer a targeted approach to produce this compound, often with higher efficiency and specificity compared to direct fermentation. These methods typically involve the transformation of a precursor, such as penicillin N, into DAOC using isolated enzymes or whole microbial cells.

Cell-Free Systems for Penicillin N to this compound Conversion

Cell-free systems provide a simplified environment for studying and optimizing the conversion of penicillin N to this compound. These systems utilize cell extracts containing the necessary enzymes, primarily DAOCS, to catalyze the ring expansion reaction.

Early studies using cell-free extracts from Cephalosporium acremonium demonstrated the conversion of penicillin N into a penicillinase-resistant compound identified as DAOC. nih.govdokumen.pub These experiments were crucial in establishing that a linear pathway from penicillins to cephalosporins was more probable than a branched one. dokumen.pub The conversion in these cell-free systems showed a dependency on co-factors such as α-ketoglutarate. jst.go.jp

A significant challenge with early cell-free systems was the instability of the enzymatic activity. For example, in a system prepared from Cephalosporium acremonium mutant M-0198, a substantial loss of activity (70-80%) was observed after just one day of storage at -80°C. nih.gov

The table below highlights key aspects of cell-free conversion systems:

| Organism/Mutant | Key Observation | Cofactor Requirement | Reference |

| Cephalosporium acremonium mutant M-0198 | Conversion of isopenicillin N to DAOC confirmed by HPLC. | Not specified in this study. | nih.gov |

| Cephalosporium acremonium CW-19 and mutants | Demonstrated conversion of penicillin N to DAOC, supporting a linear biosynthetic pathway. | Not specified in this study. | dokumen.pub |

| Streptomyces clavuligerus | Ring expansion of penicillin N to DAOC showed an absolute requirement for α-ketoglutarate. | α-ketoglutarate | jst.go.jp |

Whole-Cell Biotransformation Methodologies

Engineered Escherichia coli is a commonly used host for whole-cell biotransformation due to its well-understood genetics and metabolism. nih.govnih.gov Strategies to improve the efficiency of whole-cell biocatalysis often focus on metabolic engineering to enhance the supply of necessary cofactors, such as NADPH. uni-duesseldorf.de For example, modifying the pentose (B10789219) phosphate (B84403) pathway (PPP) in E. coli can increase the availability of NADPH for reductive biotransformations. uni-duesseldorf.de

While specific examples of whole-cell biotransformation for the direct production of this compound are not extensively detailed in the provided search results, the principles of this methodology are broadly applicable. The process would typically involve using a host organism engineered to express high levels of DAOCS and potentially other enzymes in the biosynthetic pathway. The optimization of such a system would involve factors like substrate feeding strategies, pH and temperature control, and management of potential product toxicity. nih.govnih.gov

Enzyme Immobilization Techniques for Continuous Processes

Enzyme immobilization involves confining enzymes to a solid support, which can enhance their stability and allow for their reuse in continuous processes. nih.gov This technique is particularly valuable for industrial applications as it can reduce production costs. google.com Various materials, including natural polymers like carrageenan and synthetic resins, have been used as supports for enzyme immobilization. nih.gov

In the context of this compound production, the enzymes of the cephalosporin biosynthetic pathway, including the ring expansion enzyme (DAOCS), can be immobilized. A patent describes the immobilization of cyclase, epimerase, and a ring expansion enzyme from prokaryotic organisms like Streptomyces clavuligerus on a diethylaminoethyl ion exchange resin. google.com This immobilized enzyme system was designed for the continuous production of cephalosporins from the precursor L-α-aminoadipyl-L-cysteinyl-D-valine (ACV). google.com

The choice of immobilization technique and support material is crucial for maintaining enzyme activity and stability. mdpi.com Covalent bonding, adsorption, and entrapment are common methods used for immobilization. mdpi.com For instance, covalent immobilization can be achieved by reacting free amino groups on the enzyme surface with functionalized carriers. mdpi.com

The table below outlines different aspects of enzyme immobilization relevant to DAOC production:

| Immobilization Approach | Enzyme(s) | Support Material | Potential Application | Reference |

| Co-immobilization | Cyclase, epimerase, ring expansion enzyme | Diethylaminoethyl ion exchange resin | Continuous production of cephalosporins from ACV. | google.com |

| General Techniques | Various enzymes | Carrageenan, activated carbon, silica (B1680970) nanoparticles | Enhanced stability and reusability in various industrial processes. | nih.gov |

| Covalent Bonding | General | Functionalized resins (e.g., methacrylate (B99206) carriers) | Stable enzyme immobilization through the formation of secondary amine bonds. | mdpi.com |

Advanced Analytical Methodologies in Desacetoxycephalosporin C Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are central to the separation and analysis of Desacetoxycephalosporin C from fermentation broths and enzymatic reaction mixtures. These techniques exploit the physicochemical properties of the molecule to achieve high-resolution separation from structurally similar precursors, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine quantitative analysis of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. nih.govresearchgate.net A fully automated HPLC system can be employed for the optimization of cephalosporin (B10832234) C production, capable of determining this compound alongside other key metabolites like penicillin N and deacetylcephalosporin C in complex fermentation broths. nih.gov The method's reliability allows for continuous monitoring over extended periods, providing valuable data on process parameters. nih.gov

The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen orthophosphate or sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector, as the dihydrothiazine ring of the cephalosporin nucleus exhibits a characteristic absorbance. nih.gov For instance, a direct spectrophotometric assay for deacetoxycephalosporin C synthase is based on the absorption at 260 nm. nih.gov The selection of an optimal wavelength, often around 240-265 nm, ensures sensitive and specific detection. nih.govcore.ac.uk Method validation confirms linearity over a defined concentration range, with high accuracy and precision. researchgate.net

| Parameter | Typical Conditions and Findings | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | core.ac.uk |

| Mobile Phase | Acetonitrile and 0.04 M potassium dihydrogen orthophosphate (pH 6.0) | nih.gov |

| Flow Rate | 1.0 - 1.3 mL/min | nih.govcore.ac.uk |

| Detection | UV Absorbance at 240 nm - 265 nm | nih.govcore.ac.uk |

| Linearity Range | Established across ranges like 5–400 µg/mL for related cephalosporins | nih.gov |

| Retention Time | Typically less than 6-7 minutes under optimized conditions | nih.govresearchgate.net |

For enhanced sensitivity and unparalleled specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful hyphenated technique is the gold standard for clinical antibiotic quantification and is invaluable for analyzing complex biological matrices. nih.gov Electrospray ionization (ESI) is a standard approach for analyzing such compounds, typically in negative ion mode due to the anionic nature of the carboxyl and sulfate (B86663) groups. scienceopen.com

In an LC-MS/MS workflow, the HPLC system separates the components of the mixture, which are then ionized and introduced into the mass spectrometer. The mass spectrometer first selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented, and specific product ions are monitored. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity, minimizing interference from matrix components. researchgate.net The technique is crucial for confirming the identity of biosynthetic intermediates and for accurate quantification at very low concentrations. nih.gov Different approaches can be used for the quantitative analysis of cephalosporins like ceftiofur (B124693) using LC-MS/MS. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative ion mode depending on the analyte. | scienceopen.comresearchgate.net |

| Precursor Ion [M+H]⁺ | The m/z of the intact molecule (protonated). For the related compound ceftiofur, this is m/z 524.0. | nih.gov |

| Product Ions | Specific fragments generated from the precursor ion used for confirmation and quantification. | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | researchgate.netresearchgate.net |

| Advantage | High accuracy, multiplexing efficiency, and compatibility with complex sample types. | nih.gov |

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are vital for probing the mechanisms of enzymatic reactions and elucidating the structures of transient intermediates in the this compound biosynthetic pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of biosynthetic intermediates. nih.gov Both ¹H and ¹³C NMR methods are used to analyze the patterns of metabolites. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, the precise stereochemistry and connectivity of atoms within a molecule can be determined. In the context of this compound biosynthesis, NMR is used to confirm the structure of its precursor, Penicillin N, and to verify the ring expansion that leads to the cephalosporin core. nih.gov Isotope labeling studies, where precursors enriched with ¹³C or ¹⁵N are fed to the producing organism, are often combined with NMR analysis to trace the metabolic fate of atoms through the pathway, providing definitive evidence for proposed biosynthetic mechanisms. core.ac.uk

Spectrophotometric assays offer a convenient and continuous method for measuring the activity of enzymes involved in the this compound pathway. researchgate.net These assays monitor the reaction by detecting changes in the absorbance of light by the reaction mixture as a substrate is consumed or a product is formed. thermofisher.com

A direct spectrophotometric assay has been developed for deacetoxycephalosporin C synthase (DAOCS), the enzyme that catalyzes the conversion of Penicillin N to this compound. nih.gov This assay is based on the increase in absorbance at 260 nm, which is characteristic of the formation of the dihydrothiazine ring of the cephalosporin product. nih.gov By measuring the initial rate of this absorbance change under varying substrate concentrations, key enzyme kinetic parameters can be determined.

| Enzyme | Assay Principle | Parameter | Value | Reference |

|---|---|---|---|---|

| Deacetoxycephalosporin C Synthase (DAOCS) | Continuous monitoring of the increase in absorbance at 260 nm due to cephalosporin formation. | Km for Penicillin N | 0.18 mM | nih.gov |

| Km for α-ketoglutarate | 0.16 mM | nih.gov |

Protein Purification and Characterization Techniques

Understanding the function of the enzymes in the this compound pathway requires their isolation in a pure form. Protein purification is a multi-step process designed to separate the target enzyme from the thousands of other proteins in a crude cell extract. uvm.edutechnologynetworks.com

The typical purification protocol begins with cell lysis to release the intracellular contents, followed by centrifugation to remove cellular debris. technologynetworks.compromega.com A common initial step is selective precipitation, often using ammonium (B1175870) sulfate, which separates proteins based on their solubility. wur.nl The partially purified protein mixture is then subjected to a series of column chromatography steps. uvm.edu These can include:

Ion-Exchange Chromatography (IEC): Separates proteins based on their net charge. wur.nl

Affinity Chromatography: Utilizes specific binding interactions, such as a recombinant enzyme with a His-tag binding to a nickel-charged resin. wur.nlthermofisher.com

Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their molecular size and shape. wur.nl

After each purification step, the enzyme's purity is assessed. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method used to visualize the protein profile of the sample and estimate the molecular weight of the purified enzyme. wur.nl The activity of the enzyme is also measured throughout the purification process to calculate the purification fold and yield. Once purified, the enzyme can be characterized to determine properties such as its molecular weight, kinetic parameters (Kₘ and Vₘₐₓ), and optimal pH and temperature for activity. tandfonline.comtandfonline.com For example, a purified cephalosporin-C acylase was found to have a molecular weight of 80 kDa. tandfonline.comtandfonline.com

Chromatographic Purification of Biosynthetic Enzymes

The isolation and purification of biosynthetic enzymes, particularly Deacetoxycephalosporin C synthase (DAOCS), are foundational to understanding their function. Various chromatographic techniques have been employed to achieve high levels of purity.

In early studies, DAOCS from Streptomyces clavuligerus was purified to near homogeneity, achieving a 97-fold increase in specific activity compared to crude cell-free extracts. nih.gov The purification protocol for DAOCS from Acremonium chrysogenum (previously Cephalosporium acremonium) involved a multi-step process that could not separate the expandase (DAOCS) and hydroxylase activities, suggesting they reside on a single protein. nih.govresearchgate.net This bifunctionality was a key finding facilitated by chromatography.

Commonly used chromatographic methods include: